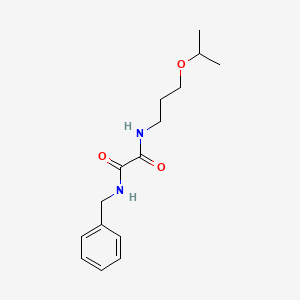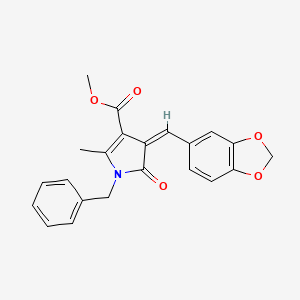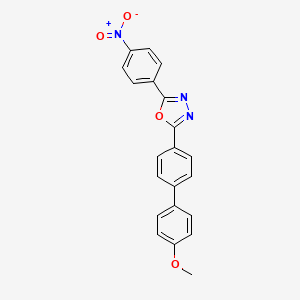
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a chloride ion channel that plays a crucial role in maintaining salt and water balance in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has emerged as a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用機序
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea acts as a competitive inhibitor of CFTR channels by binding to the cytoplasmic side of the channel pore. The binding of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea prevents chloride ion transport through the channel, leading to a decrease in CFTR-mediated chloride secretion. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to be highly selective for CFTR channels, with little or no effect on other ion channels or transporters.
Biochemical and physiological effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in a dose-dependent manner, with a potency similar to that of other CFTR inhibitors. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been shown to reduce inflammation and mucus production in airway epithelial cells. In vivo studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance in animal models of CF.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages as a tool for studying CFTR function and as a potential therapeutic agent for CF. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is highly selective for CFTR channels and has little or no effect on other ion channels or transporters. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is also relatively easy to synthesize and has been used in numerous studies as a tool for studying CFTR function. However, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations as a therapeutic agent, including its potential for off-target effects and its limited ability to correct CFTR folding defects.
将来の方向性
For research include the development of more potent and selective CFTR inhibitors, the optimization of drug delivery methods, and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other therapeutic agents. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated as a tool for studying CFTR function in various tissues, including the lungs, pancreas, and sweat glands. Future research may focus on the development of new animal models of CF and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in these models.
合成法
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea was first synthesized by Verkman et al. in 2003 using a multi-step synthetic route. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dichlorobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has since been optimized by several groups, resulting in higher yields and purity.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. In vivo studies using animal models of CF have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated for its potential use in other CFTR-related diseases, such as polycystic kidney disease and secretory diarrhea.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2O/c15-9-2-1-8(11(17)5-9)7-19-14(21)20-13-4-3-10(16)6-12(13)18/h1-6H,7H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDRDIIHFSHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)

![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)